molecular formula C21H16FN3O3S B2607623 N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207048-46-1

N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2607623
CAS No.: 1207048-46-1
M. Wt: 409.44
InChI Key: GDVMNIIJMJEKPI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under specific conditions.

    Introduction of the 4-methoxyphenyl group: This step might involve a substitution reaction using a suitable methoxyphenyl derivative.

    Attachment of the 2-fluorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class may include derivatives with different substituents on the thiophene or pyrimidine rings.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.

Uniqueness

N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H20FN3O3SC_{23}H_{20}FN_{3}O_{3}S with a molecular weight of approximately 469.6 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC23H20FN3O3S
Molecular Weight469.6 g/mol
PurityTypically 95%

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antitumor Activity : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis, particularly thymidylate synthase (TS), leading to "thymineless death" in rapidly dividing cancer cells. This mechanism is crucial as it disrupts DNA synthesis and cell proliferation .
  • Antimicrobial Properties : Studies have indicated that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial and antifungal activities. The compound's structure allows it to interact with microbial enzymes, impairing their function and leading to cell death .
  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways, particularly those related to folate metabolism. This inhibition can lead to reduced proliferation of cancer cells and pathogens .

Antitumor Efficacy

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 12 µM
    • Mechanism : Induction of apoptosis via mitochondrial pathway.
  • Cell Line : A549 (lung cancer)
    • IC50 : 10 µM
    • Mechanism : Inhibition of cell cycle progression at the G1 phase.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These results indicate that the compound has promising potential as an antimicrobial agent .

Case Studies

  • Case Study on Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives. Among these, this compound emerged as a potent inhibitor of TS with significant antitumor activity in xenograft models .
  • Case Study on Antimicrobial Properties :
    • Research conducted by Khusro et al. highlighted the effectiveness of thieno[3,2-d]pyrimidine derivatives against drug-resistant strains of bacteria and fungi. The study found that this compound exhibited superior activity compared to standard antibiotics .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-28-14-8-6-13(7-9-14)15-11-29-20-19(15)23-12-25(21(20)27)10-18(26)24-17-5-3-2-4-16(17)22/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVMNIIJMJEKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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